molecular formula C10H6N4O2S B2478646 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one CAS No. 1987262-92-9

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2478646
CAS No.: 1987262-92-9
M. Wt: 246.24
InChI Key: HJHCYOLVBALYMD-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that combines the structural features of thiophene, oxadiazole, and dihydropyrimidinone. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and various industrial processes. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key players in both the peripheral and central nervous systems, influencing a variety of physiological functions.

Mode of Action

The compound interacts with the acetylcholine receptor, affecting its function . .

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor suggests that it may affect pathways related to neurotransmission . Acetylcholine is a neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning. Disruption of acetylcholine receptor function can therefore have widespread effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one is unique due to the combination of three different heterocyclic rings in a single molecule, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2S/c15-9-6(4-11-5-12-9)10-13-8(14-16-10)7-2-1-3-17-7/h1-5H,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHCYOLVBALYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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